molecular formula C14H12O3 B192379 Seselin CAS No. 523-59-1

Seselin

Cat. No. B192379
CAS RN: 523-59-1
M. Wt: 228.24 g/mol
InChI Key: QUVCQYQEIOLHFZ-UHFFFAOYSA-N
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Description

Seselin is a coumarin compound that can be isolated from the root bark of the Citropsis articulata plant . It has been found to have potential anti-inflammatory, antinociceptive, antifungal, and anticancer properties .


Molecular Structure Analysis

The molecular structure of Seselin consists of three different kinds of fused rings: a central benzene ring, an outer pyrone ring, and a pyrane ring with dimethyl substituents attached at C3 .

Scientific Research Applications

Immunomodulatory Properties

Seselin, a compound identified from Plumbago zeylanica, exhibits immunomodulatory properties. It has been shown to inhibit cell proliferation in human peripheral blood mononuclear cells (PBMC) without direct cytotoxicity. Seselin's action mechanisms may involve the regulation of cell cycle progression and the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma), suggesting its potential as an immunomodulatory agent (Tsai et al., 2008).

Presence in Plant Roots

Seselin has been isolated specifically from the roots of various citrus plants, including Shamouti orange, sour orange, sweet lime, and grapefruit. This isolation indicates its specific presence in plant roots, highlighting its potential significance in plant biochemistry and ecology (Tomer et al., 1969).

Influence on Plant Growth

In an investigation of natural coumarin derivatives, seselin was found to inhibit radicle growth in seedlings of various plants. This growth retardation was accompanied by increased activity of peroxidase and indole-3-acetic acid oxidase, suggesting a role for seselin in the regulation of root growth (Goren & Tomer, 1971).

Structural and Spectroscopic Studies

Seselin's structure has been studied using vibrational spectroscopy and Raman spectroscopy, providing detailed insights into its crystal structure and stability. Such studies are crucial for understanding seselin's chemical properties and potential applications in various fields (Bento et al., 2007).

Potential Antiviral Properties

Seselin has shown potential as an antiviral agent, particularly in its interactions with multiple proteins of the SARS-CoV-2 virus. Molecular docking analysis suggests that seselin could be an effective novel drug for COVID-19, pending further experimental evaluation (Nivetha et al., 2020).

Antinociceptive Effects

Research has demonstrated seselin's antinociceptive activity in mice, suggesting its potential for developing new pain management therapies. Its ability to inhibit inflammatory hyperalgesia indicates both anti-inflammatory and antinociceptive properties (Lima et al., 2006).

Safety And Hazards

When handling Seselin, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

8,8-dimethylpyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVCQYQEIOLHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200322
Record name Seselin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Seselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Seselin

CAS RN

523-59-1
Record name Seselin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seselin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seselin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SESELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5634E8957P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Seselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 120 °C
Record name Seselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,400
Citations
L Feng, Y Sun, P Song, L Xu, X Wu… - British Journal of …, 2019 - Wiley Online Library
… Although there are studies on its biological activity, the effects of seselin on sepsis and the underlying mechanism(s) are still unknown. Our findings suggested that seselin targeted Jak2 …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com
V Lima, CB Silva, J Mafezoli, MM Bezerra, MO Moraes… - Fitoterapia, 2006 - Elsevier
… ) at the highest doses of seselin, by 34.4% and 66.9%, respectively. On the contrary, in the hot plate test no effect was observed after seselin treatment. In conclusion, seselin was able to …
Number of citations: 50 www.sciencedirect.com
P Magiatis, E Melliou, AL Skaltsounis… - Journal of natural …, 1998 - ACS Publications
The synthesis of known (3−6) and new (7−10 and 14−22) coumarins in the seselin and xanthyletin series is described. The cytotoxic activity of compounds 3−22 was carried out in vitro …
Number of citations: 102 pubs.acs.org
L Mukandiwa, JN Eloff, V Naidoo - South African Journal of Botany, 2015 - Elsevier
… The isolated compound was identified as the pyranocoumarin, seselin. Dose dependent mortality was observed in the larvae exposed to seselin. The LC 50 values at 24 and 48 h were …
Number of citations: 52 www.sciencedirect.com
R Nivetha, S Bhuvaragavan… - Journal of …, 2022 - Taylor & Francis
Our earlier experimental and computational report produced evidence on the antiviral nature of the compound seselin purified from the leaf extracts of Aegle marmelos against Bombyx …
Number of citations: 24 www.tandfonline.com
L Mukandiwa, A Ahmed, JN Eloff, V Naidoo - Journal of …, 2013 - Elsevier
… the larvae exposed to seselin and acetone (one small block=11.11 mm 2 ). (A) Fly from larvae exposed to seselin at 1st instar stage, (B) Fly from larvae exposed to seselin at 2nd instar …
Number of citations: 40 www.sciencedirect.com
AK Bauri, S Foro, HJ Lindner… - … Section E: Structure …, 2006 - scripts.iucr.org
The crystal structure of seselin (2′,2′-dimethyl-3-pyreno[6,5:7,8]coumarin), C14H12O3, a bioactive pyrenocoumarin, has been reinvestigated. The coumarin ring system is nearly …
Number of citations: 10 scripts.iucr.org
H Nishino, T Okuyama, M Takata, S Shibata… - …, 1990 - academic.oup.com
Since Pd-II [(+)anomalin, (+)praeruptorin B], a seselin-type coumarin, was found to inhibit tumor promoter induced phemonenon in vitro, the effect of Pd-II on the in vivo tumorpromoting …
Number of citations: 55 academic.oup.com
C Somu, H Karuppiah, J Sundaram - Journal of ethnopharmacology, 2019 - Elsevier
Ethnopharmacological relevance Traditional Indian medicine has utilized Aegle marmelos (L.) Corr. commonly called as bael in several indigenous systems against various diseases. …
Number of citations: 16 www.sciencedirect.com
R Goren, E Tomer - Plant Physiology, 1971 - academic.oup.com
… seselin in antagonizing gibberellic acid-induced release of reducing sugars from barley endosperm. It is suggested that seselin … physiological characteristics of seselin indicating that …
Number of citations: 37 academic.oup.com

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